4-Bromo-5-(tert-butyl)isoxazol-3-amine
Overview
Description
4-Bromo-5-(tert-butyl)isoxazol-3-amine is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
The synthesis of 4-Bromo-5-(tert-butyl)isoxazol-3-amine can be achieved through several methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the use of hydroxyimoyl halides and dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
4-Bromo-5-(tert-butyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Cycloaddition: Isoxazoles can participate in (3 + 2) cycloaddition reactions with alkynes or alkenes to form various substituted isoxazoles
Scientific Research Applications
4-Bromo-5-(tert-butyl)isoxazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(tert-butyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can lead to the modulation of various biological processes, such as cell proliferation and apoptosis . The compound’s unique structure allows it to interact with different receptors and enzymes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
4-Bromo-5-(tert-butyl)isoxazol-3-amine can be compared with other similar compounds, such as:
5-(tert-Butyl)isoxazol-3-amine: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Chloro-5-(tert-butyl)isoxazol-3-amine:
5-(tert-Butyl)-3-isoxazolamine: Similar structure but without the bromine substitution, affecting its chemical behavior and uses
Properties
IUPAC Name |
4-bromo-5-tert-butyl-1,2-oxazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-7(2,3)5-4(8)6(9)10-11-5/h1-3H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIGFPCNOOJBBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NO1)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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